Scutebata G
Overview
Description
Mechanism of Action
Scutebata G, also known as [(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-dibenzoyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate, is a neo-clerodane diterpenoid isolated from Scutellaria barbata . This compound has been studied for its potential biological activities .
Target of Action
It’s known that neo-clerodane diterpenoids, a class of compounds to which this compound belongs, often target pro-survival proteins, specifically the inhibitors of apoptosis (iaps), and iap regulating proteins .
Mode of Action
This compound, like other neo-clerodane diterpenoids, is believed to induce dose-dependent apoptosis, specifically in cancer cells . The compound works by down-regulating pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . This action effectively releases the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .
Result of Action
The primary result of this compound’s action is the induction of apoptosis, specifically in cancer cells . By down-regulating pro-survival proteins and their regulators, this compound effectively triggers programmed cell death in cells that have otherwise evaded this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scutebata G is typically isolated from the herb Scutellaria barbata through extraction and purification processes . The plant material is subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extract is then purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, and its availability is limited to research purposes .
Chemical Reactions Analysis
Types of Reactions
Scutebata G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as dichloromethane and dimethyl sulfoxide are often used as reaction media .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Comparison with Similar Compounds
Scutebata G is part of a group of neoclerodane diterpenoids isolated from Scutellaria barbata. Similar compounds include Scutebata A, Scutebata B, Scutebata C, Scutebata D, Scutebata E, and Scutebata F . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific cytotoxic effects on cancer cells and its potential therapeutic applications .
Properties
IUPAC Name |
[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-dibenzoyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H41NO9/c1-25-17-18-29(47-34(43)26-12-7-5-8-13-26)31-37(2)19-20-40(22-30(42)46-24-40)50-39(37,4)33(49-35(44)27-14-9-6-10-15-27)32(38(25,31)3)48-36(45)28-16-11-21-41-23-28/h5-17,21,23,29,31-33H,18-20,22,24H2,1-4H3/t29-,31-,32+,33+,37-,38+,39+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREIZWACRDERNJ-RXCLYVCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CN=CC=C6)C)OC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CN=CC=C6)C)OC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H41NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098207 | |
Record name | (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207181-63-2 | |
Record name | (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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